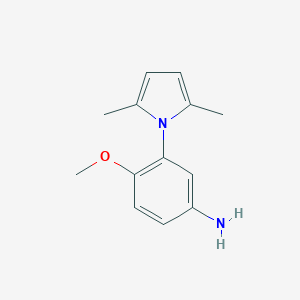

3-(2,5-Dimethyl-pyrrol-1-yl)-4-methoxy-phenylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

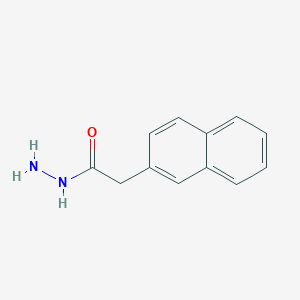

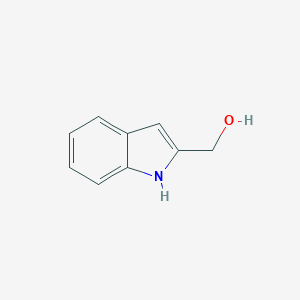

The compound “3-(2,5-Dimethyl-pyrrol-1-yl)-4-methoxy-phenylamine” is a member of pyrroles . It has a molecular formula of C13H16N2 and a molecular weight of 200.28 .

Physical And Chemical Properties Analysis

The predicted boiling point of this compound is 367.3±42.0 °C, and its predicted density is 1.05±0.1 g/cm3 . The predicted pKa value is 3.65±0.10 .Applications De Recherche Scientifique

Antimicrobial Applications

One significant application of pyrrole derivatives closely related to 3-(2,5-Dimethyl-pyrrol-1-yl)-4-methoxy-phenylamine is their antimicrobial activity. Novel pyrrole chalcone derivatives have been synthesized and demonstrated to possess good antibacterial and antifungal activity. This antimicrobial activity is attributed to the presence of the heterocyclic ring in their structure, and the introduction of methoxy groups has been shown to increase this activity. Such derivatives provide an interesting template for the synthesis of new antimicrobial agents and may aid in the design of new therapeutic tools (Hublikar et al., 2019).

Chemical Synthesis and Reactivity

Research has explored the synthesis and reactivity of pyrrole derivatives, including the synthesis of novel α-methoxylmethyl pyrrole compounds through various chemical reactions such as the Knorr condensation reaction. These studies provide insights into the chemical properties and potential applications of such compounds in more complex chemical syntheses (Jiao Li, 2010).

Photophysical Properties

Pyrrole derivatives have been studied for their photophysical properties, including the synthesis of asymmetric dihetarylethenes based on pyrrole and thiophene derivatives that exhibit photochromic and fluorescent properties in solution. Such properties are of interest for applications in material science, including the development of photoresponsive materials (Shepelenko et al., 2014).

Electropolymerization Applications

The electropolymerization and electrocopolymerization of pyrrole derivatives have been investigated for improving the properties of polymerized poly(pyrrole) layers. This research is relevant for the development of advanced materials with enhanced electrical and surface properties, with potential applications in electronics and coatings (Schneider et al., 2017).

Safety and Hazards

Mécanisme D'action

Target of Action

3-(2,5-Dimethyl-pyrrol-1-yl)-4-methoxy-phenylamine primarily targets specific enzymes or receptors within the cell. These targets are often proteins that play crucial roles in cellular processes. For instance, compounds with similar structures have been shown to inhibit enzymes like enoyl ACP reductase and dihydrofolate reductase, which are essential for bacterial cell wall synthesis and folate metabolism, respectively .

Mode of Action

The compound interacts with its targets through binding to the active sites of these enzymes. This binding can inhibit the enzyme’s activity, leading to a disruption in the normal biochemical processes. For example, inhibition of enoyl ACP reductase prevents the synthesis of fatty acids, which are vital components of the bacterial cell membrane .

Biochemical Pathways

By targeting and inhibiting key enzymes, 3-(2,5-Dimethyl-pyrrol-1-yl)-4-methoxy-phenylamine affects several biochemical pathways. Inhibition of enoyl ACP reductase disrupts the fatty acid synthesis pathway, leading to impaired cell membrane formation. Similarly, inhibition of dihydrofolate reductase affects the folate pathway, which is crucial for DNA synthesis and repair .

Pharmacokinetics

The pharmacokinetics of 3-(2,5-Dimethyl-pyrrol-1-yl)-4-methoxy-phenylamine involve its absorption, distribution, metabolism, and excretion (ADME). The compound’s bioavailability depends on its ability to be absorbed into the bloodstream, distributed to the target tissues, metabolized by liver enzymes, and excreted through the kidneys. Factors such as solubility, stability, and the presence of functional groups that can be metabolized influence these properties .

Result of Action

At the molecular level, the inhibition of target enzymes leads to a cascade of effects, including the accumulation of substrate molecules and depletion of products. This disruption can result in cell death or impaired cell function. At the cellular level, this can manifest as reduced cell proliferation, increased apoptosis, or other forms of cell damage .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the efficacy and stability of 3-(2,5-Dimethyl-pyrrol-1-yl)-4-methoxy-phenylamine. For instance, extreme pH levels or high temperatures might degrade the compound, reducing its effectiveness. Additionally, interactions with other drugs or compounds can either enhance or inhibit its action .

Propriétés

IUPAC Name |

3-(2,5-dimethylpyrrol-1-yl)-4-methoxyaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-9-4-5-10(2)15(9)12-8-11(14)6-7-13(12)16-3/h4-8H,14H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUEBXYJBULSCQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=C(C=CC(=C2)N)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354606 |

Source

|

| Record name | 3-(2,5-Dimethyl-pyrrol-1-yl)-4-methoxy-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,5-Dimethyl-pyrrol-1-yl)-4-methoxy-phenylamine | |

CAS RN |

313701-97-2 |

Source

|

| Record name | 3-(2,5-Dimethyl-pyrrol-1-yl)-4-methoxy-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-benzamido-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B185690.png)